![molecular formula C13H12N6S B11613811 14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B11613811.png)
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core tetracyclic structure: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Ethylsulfanyl and methyl groups are introduced using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality.
Purification processes: Utilizing techniques such as chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter its electronic properties.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene exerts its effects involves interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
- 16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene
Uniqueness
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene stands out due to its unique combination of functional groups and tetracyclic structure, which confer distinct chemical and physical properties not found in similar compounds.
Properties
Molecular Formula |
C13H12N6S |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C13H12N6S/c1-3-20-13-17-16-12-15-11-10(18-19(12)13)8-6-4-5-7(2)9(8)14-11/h4-6H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
KZZJOPJMJGAMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C2N1N=C3C4=CC=CC(=C4NC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11613745.png)
![(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613746.png)
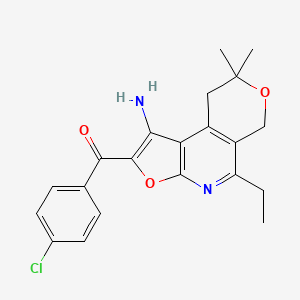
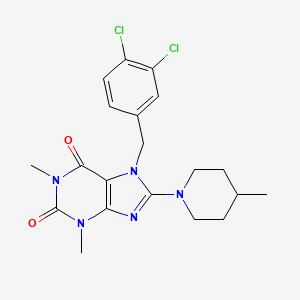
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11613754.png)
![4-(3-{[(E)-(4-fluorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11613759.png)
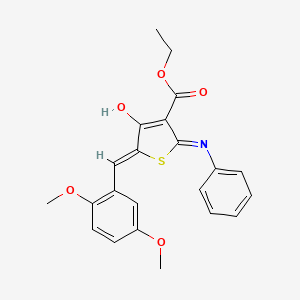
![6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613767.png)
![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11613777.png)
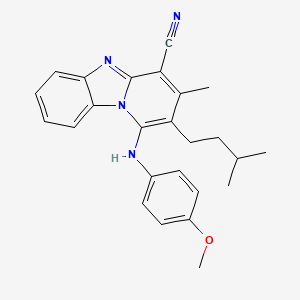
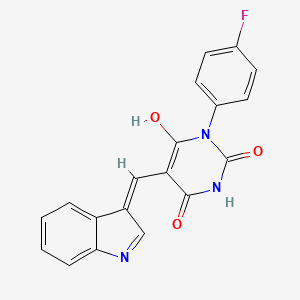
![N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11613790.png)
![N-(5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B11613800.png)
![6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613807.png)
